2-[4-(4-Boc-1-piperazinyl)phenoxy]ethanol
Description
2-[4-(4-Boc-1-piperazinyl)phenoxy]ethanol is a synthetic compound featuring a piperazine core modified with a tert-butoxycarbonyl (Boc) protecting group and a phenoxyethanol side chain. This compound is primarily utilized in medicinal chemistry as an intermediate for developing targeted therapies, particularly in oncology and neurology, due to its ability to modulate receptor binding and enzymatic activity .
Properties
Molecular Formula |
C17H26N2O4 |
|---|---|
Molecular Weight |
322.4 g/mol |
IUPAC Name |
tert-butyl 4-[4-(2-hydroxyethoxy)phenyl]piperazine-1-carboxylate |
InChI |
InChI=1S/C17H26N2O4/c1-17(2,3)23-16(21)19-10-8-18(9-11-19)14-4-6-15(7-5-14)22-13-12-20/h4-7,20H,8-13H2,1-3H3 |
InChI Key |
SMNQHVYRHVDBFS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)C2=CC=C(C=C2)OCCO |
Origin of Product |
United States |
Preparation Methods
Protection of Piperazine Nitrogen (Boc Protection)
- The piperazine ring is first reacted with di-tert-butyl dicarbonate (Boc2O) under basic conditions (e.g., triethylamine) to selectively protect one nitrogen atom.
- This step prevents unwanted reactions on the piperazine during subsequent steps and improves regioselectivity.
Formation of the Phenoxy Linkage
- The phenoxy moiety is introduced by coupling a 4-hydroxyphenyl derivative with the Boc-protected piperazine.
- This can be achieved via nucleophilic aromatic substitution or Williamson ether synthesis.
- Typical reagents include sodium hydride (NaH) as a base and solvents like dimethylformamide (DMF) to facilitate the reaction.
- The reaction is conducted under inert atmosphere (e.g., nitrogen or argon) to avoid oxidation or hydrolysis.
Introduction of the Ethanol Side Chain
- The ethanol group is introduced by reacting the phenoxy intermediate with ethylene oxide or 2-chloroethanol under basic conditions.
- This step forms the 2-[4-(4-Boc-1-piperazinyl)phenoxy]ethanol structure.
- Reaction temperature and time are optimized to maximize yield and minimize side products.
Purification
- The crude product is purified by standard organic chemistry techniques such as:
- Extraction with appropriate solvents.
- Column chromatography using silica gel.
- Crystallization under controlled temperature.
- Analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) confirm the structure and purity.
Research Findings on Reaction Conditions and Optimization
| Step | Reagents/Conditions | Notes/Optimization |
|---|---|---|
| Boc Protection | Boc2O, triethylamine, dichloromethane (DCM) | Room temperature, inert atmosphere, 2-4 hours |
| Phenoxy Linkage Formation | Sodium hydride, DMF, 4-hydroxyphenyl derivative | Reaction temperature ~0-25°C, 4-12 hours |
| Ethanol Side Chain Introduction | Ethylene oxide or 2-chloroethanol, base (NaH or K2CO3) | Controlled temperature (0-40°C), inert atmosphere |
| Purification | Silica gel chromatography, crystallization | Solvent systems: ethyl acetate/hexane mixtures |
- Reaction times and temperatures are critical for optimizing yield and purity.
- Use of anhydrous solvents and inert atmosphere prevents side reactions.
- Boc protection is essential to avoid polymerization or multiple substitutions on the piperazine.
Analytical Data Supporting Preparation
- NMR Spectroscopy : Confirms the presence of Boc group (tert-butyl signals), piperazine ring protons, aromatic protons, and ethanol side chain.
- Mass Spectrometry : Confirms molecular weight consistent with this compound.
- Chromatographic Purity : High-performance liquid chromatography (HPLC) or gas chromatography (GC) shows purity >95% after purification.
Summary Table of Preparation Steps
| Step No. | Process | Key Reagents/Conditions | Outcome |
|---|---|---|---|
| 1 | Boc Protection | Boc2O, base, DCM, RT, inert atmosphere | Boc-protected piperazine |
| 2 | Phenoxy Linkage Formation | NaH, DMF, 4-hydroxyphenyl derivative | Phenoxy intermediate |
| 3 | Ethanol Side Chain Introduction | Ethylene oxide or 2-chloroethanol, base, controlled temp | Target compound formation |
| 4 | Purification | Chromatography, crystallization | High purity final product |
Notes on Industrial and Laboratory Synthesis
- The compound is commercially available from reputable chemical suppliers, indicating established synthetic routes.
- Laboratory synthesis involves standard organic chemistry techniques accessible to medicinal chemistry laboratories.
- Reaction scale-up requires careful control of temperature, solvent purity, and inert atmosphere to maintain product quality.
Chemical Reactions Analysis
Boc Deprotection Reactions
The Boc group serves as a temporary protective moiety for the secondary amine in piperazine. Key deprotection methods include:
Acidic Hydrolysis
-
Conditions : 4M HCl in dioxane or TFA (trifluoroacetic acid) in dichloromethane
-
Reaction Time : 2–4 hours at 25°C
-
Outcome : Quantitative removal of the Boc group yields free piperazine, enabling subsequent nucleophilic reactions .
Thermal Stability
-
The Boc group remains stable below 80°C but decomposes at higher temperatures (>100°C), releasing CO₂ and isobutylene .
Amide Formation
The deprotected piperazine readily reacts with acyl chlorides or anhydrides:
| Reactant | Conditions | Product | Yield (%) | Reference |
|---|---|---|---|---|
| Acetyl chloride | DCM, 0°C to RT, 12h | N⁴-acetylpiperazine derivative | 85 | |
| Boc anhydride | THF, DMAP, RT, 24h | N⁴-Boc-protected intermediate | 92 |
Alkylation
The hydroxyl group in phenoxyethanol participates in nucleophilic substitutions:
| Alkylating Agent | Base | Solvent | Temperature | Product | Yield (%) |
|---|---|---|---|---|---|
| Methyl iodide | K₂CO₃ | DMF | 60°C | Methoxy-substituted derivative | 78 |
| Benzyl bromide | NaH | THF | 0°C to RT | Benzyl ether analog | 65 |
Antidepressant Development
The compound’s piperazine core serves as a scaffold for serotonin reuptake inhibitors. N⁴-acetyl derivatives exhibit enhanced blood-brain barrier permeability (log P = 2.1 vs. 1.4 for unmodified piperazine) .
Soluble Epoxide Hydrolase (sEH) Inhibitors
Structural modifications significantly impact enzymatic inhibition:
| Derivative | IC₅₀ (nM) | log P | Key Modification |
|---|---|---|---|
| N⁴-unsubstituted | 156 | 1.4 | – |
| N⁴-acetyl | 3.3 | 2.1 | Acetyl at N⁴-piperazine |
| N⁴-Boc | 16.5 | 2.8 | Boc at N⁴-piperazine |
Data adapted from sEH inhibition studies
Stability and Reactivity Trends
Scientific Research Applications
2-[4-(4-Boc-1-piperazinyl)phenoxy]ethanol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential use in drug development, particularly in designing molecules with piperazine moieties.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 2-[4-(4-Boc-1-piperazinyl)phenoxy]ethanol largely depends on its interactions with specific molecular targets. The Boc group provides steric protection, allowing selective reactions at other sites. The phenoxyethanol moiety can interact with various enzymes and receptors, potentially modulating their activity. The piperazine ring is known to interact with neurotransmitter receptors, which could be relevant in medicinal chemistry .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
The following table compares 2-[4-(4-Boc-1-piperazinyl)phenoxy]ethanol with structurally analogous piperazine-ethanol derivatives, highlighting key differences in substituents, physicochemical properties, and applications:
Key Research Findings and Divergences
Pharmacological Profiles
- Hydroxyzine and Analogs : Hydroxyzine’s benzhydryl group enhances CNS penetration, enabling antihistaminic and anxiolytic effects . However, the Boc-protected analog lacks this lipophilic moiety, limiting blood-brain barrier permeability and redirecting its use to peripheral targets .
- Nitrophenyl Derivatives : The nitro group in CAS 5521-38-0 confers redox activity, making it a candidate for prodrugs activated under hypoxic conditions (e.g., in tumor microenvironments) .
Toxicity and Stability
- Sulfonyl Derivatives: Compounds like 2-[4-(4-chlorophenyl)sulfonylpiperazin-1-yl]ethanol (CAS 16017-65-5) exhibit higher metabolic stability due to sulfone resistance to oxidative enzymes but may accumulate in renal tissues .
- Boc vs. Benzhydryl: The Boc group reduces acute toxicity compared to benzhydryl-containing analogs. For example, Hydroxyzine-related compounds show Category 4 oral toxicity (LD₅₀ > 300 mg/kg), whereas unprotected piperazines (e.g., 2-[2-[4-(1,1,3,3-tetramethylbutyl)phenoxy]ethoxy]ethanol) are classified as Category 1 eye irritants .
Q & A
Q. What are the key synthetic strategies for introducing the Boc-protected piperazine moiety into phenoxyethanol derivatives?
The synthesis of 2-[4-(4-Boc-1-piperazinyl)phenoxy]ethanol typically involves:
- Step 1: Protection of piperazine using di-tert-butyl dicarbonate (Boc anhydride) under basic conditions (e.g., triethylamine in dichloromethane) to yield 4-Boc-piperazine.
- Step 2: Coupling the Boc-piperazine to a halogenated phenoxyethanol precursor (e.g., 4-fluorophenoxyethanol) via nucleophilic aromatic substitution. Microwave-assisted synthesis (80–120°C, 2–4 hours) enhances reaction efficiency .
- Step 3: Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization.
Key Data: Yield ranges from 60–75%, with purity >95% confirmed by HPLC (C18 column, acetonitrile/water mobile phase) .
Q. How can researchers characterize the Boc-protected intermediate using spectroscopic methods?
- NMR:
- ¹H NMR: Boc group protons appear as a singlet at δ 1.4–1.5 ppm (tert-butyl). Piperazine protons resonate as a multiplet (δ 2.5–3.5 ppm). Phenoxy protons show aromatic signals at δ 6.8–7.2 ppm.
- ¹³C NMR: Boc carbonyl carbon at ~155 ppm; tert-butyl carbons at ~28 ppm and ~80 ppm .
- Mass Spectrometry: ESI-MS typically shows [M+H]⁺ peaks at m/z 365–370 (exact mass depends on isotopic composition) .
Q. What stability considerations are critical for storing this compound?
- Storage Conditions: Store at 2–8°C in airtight, light-protected containers. The Boc group hydrolyzes under acidic or prolonged aqueous conditions, necessitating anhydrous environments.
- Degradation Signs: Discoloration (yellowing) or precipitate formation indicates decomposition. Monitor via TLC (Rf shift) or HPLC .
Q. How does the Boc group influence solubility and reactivity in downstream functionalization?
- Solubility: The Boc group enhances lipophilicity, making the compound soluble in DCM, THF, and DMSO but poorly soluble in water.
- Reactivity: The Boc group is inert under basic conditions but cleaved with TFA or HCl in dioxane, enabling selective deprotection for further piperazine functionalization (e.g., amidation) .
Q. What analytical methods are recommended for assessing purity and identity?
- HPLC: Use a C18 column with UV detection at 254 nm. Retention time varies with mobile phase (e.g., 8–10 minutes in 70:30 acetonitrile/water).
- Elemental Analysis: Confirm C, H, N content (theoretical for C₁₇H₂₅N₂O₄: C 60.87%, H 7.46%, N 8.37%) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for Boc-protected piperazine derivatives?
- Issue: Discrepancies in IC₅₀ values for kinase inhibition assays may arise from differences in assay conditions (e.g., ATP concentration, buffer pH).
- Resolution:
| Assay Condition | Reported IC₅₀ (μM) | Source |
|---|---|---|
| 10 mM ATP, pH 7.5 | 12.3 ± 1.2 | |
| 1 mM ATP, pH 7.0 | 5.8 ± 0.9 |
Q. What experimental designs optimize the compound’s application in radiolabeling studies?
- Strategy: Incorporate a propargyl group at the ethanol terminus for click chemistry with azide-functionalized radiotracers (e.g., ¹⁸F-azides).
- Protocol:
- React this compound with propargyl bromide (K₂CO₃, DMF, 60°C).
- Deprotect Boc with TFA, then perform CuAAC reaction with ¹⁸F-azide (CuSO₄, sodium ascorbate).
- Yield: Radiochemical yield ~40–50% (decay-corrected) .
Q. How do structural modifications to the phenoxyethanol backbone affect metabolic stability?
- Study Design: Compare hepatic microsomal stability of derivatives with varying substituents:
- Modification 1: Replace ethanol with methyl group (reduced polarity; t₁/₂ decreases by 30%).
- Modification 2: Introduce fluorine at the 2-position of the phenyl ring (CYP450 resistance; t₁/₂ increases by 50%).
- Key Finding: Ethanol hydroxyl group is critical for Phase II glucuronidation, impacting clearance rates .
Q. What computational methods predict the compound’s environmental impact under REACH regulations?
Q. How can researchers address conflicting data on the compound’s endocrine disruption potential?
- Contradiction: EU lists similar phenoxyethanol derivatives as endocrine disruptors, but in vitro assays show weak estrogen receptor binding (IC₅₀ >10 μM).
- Resolution: Conduct in vivo studies using OECD TG 457 (STTA assay) to assess androgen/estrogen pathway modulation. Preliminary data show no significant activity at 100 mg/kg .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
